molecular formula C10H22ClNS B1447648 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1820639-50-6

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1447648
CAS No.: 1820639-50-6
M. Wt: 223.81 g/mol
InChI Key: LTOIHBQFTMEWLI-UHFFFAOYSA-N
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Description

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The compound features a piperidine ring, a common structural motif in pharmaceuticals, substituted with a tert-butylsulfanylmethyl group. Piperidine derivatives are extensively investigated for their potential biological activities and their role as key synthetic intermediates or scaffolds in organic synthesis. Researchers explore these structures for developing novel ligands that target central nervous system (CNS) receptors. Specifically, structurally related piperidine compounds have been studied as histamine H3 receptor (H3R) antagonists/inverse agonists . The H3 receptor is a validated target for potential therapeutic interventions in a range of neurological conditions, such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) . The incorporation of the tert-butylsulfanyl moiety can influence the compound's lipophilicity, electron distribution, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOIHBQFTMEWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Preparation of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate Reaction with potassium carbonate in NMP at 100–105°C for 24 h under nitrogen 95% High purity, isolated by filtration and drying
Nucleophilic substitution with tert-butylthiol in ethanol/water reflux for 16.5 h with potassium carbonate Reflux in ethanol/water with K2CO3 84% Product isolated by filtration and washing
Reaction with cesium fluoride in N,N-dimethylacetamide at 85°C for 12–18 h Use of CsF as base in DMA solvent 58–60% Requires multiple additions of reagents, purified by chromatography

These methods highlight the importance of base choice (K2CO3, CsF) and solvent (ethanol/water, DMA) in optimizing yield and purity.

Use of tert-Butylsulfinamide as a Sulfur Source

An alternative approach involves the use of tert-butylsulfinamide derivatives, which can be reacted with appropriate electrophilic partners to form sulfonimidamide intermediates that can be further transformed into tert-butylsulfanyl-substituted piperidines.

  • Reactions of tert-butylsulfinamide with fluorinated aromatic sulfonimidamides have been reported with yields around 60–65%.
  • Typical reaction times range from 2 to 19 hours.
  • Purification is achieved by flash column chromatography with mixed solvent systems (e.g., petroleum ether/dichloromethane/ethyl acetate).
  • Characterization includes NMR (1H, 13C, 19F) and HRMS confirming structure and purity.

Though this method is more common for sulfonimidamide synthesis, it provides insight into the reactivity of tert-butylsulfinyl groups relevant to tert-butylsulfanyl substitution.

Detailed Reaction Data Summary

Parameter Method 1: Mesylate Substitution Method 2: Sulfinamide Route
Starting material tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate tert-butylsulfinamide and sulfonimidamide derivatives
Base Potassium carbonate or cesium fluoride Not typically required, uses nucleophilic substitution
Solvent NMP, ethanol/water, DMA Organic solvents (PE/DCM/EtOAc mixtures)
Temperature 70–105°C Room temperature to mild heating
Reaction time 12–24 h 2–19 h
Yield 58–95% depending on conditions 32–65%
Purification Filtration, washing, vacuum drying, chromatography Flash chromatography
Characterization NMR, Mass Spectrometry NMR (1H, 13C, 19F), HRMS

Research Findings and Notes

  • The choice of base and solvent critically influences the reaction efficiency and product purity.
  • Potassium carbonate in ethanol/water provides good yields and straightforward isolation.
  • Cesium fluoride in DMA offers moderate yields but requires careful reagent addition and chromatographic purification.
  • The tert-butylsulfinamide approach is more specialized and useful for creating chiral sulfonimidamide analogues, which may be precursors or related compounds to tert-butylsulfanyl piperidines.
  • Analytical data such as melting points, NMR chemical shifts, and mass spectra confirm the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride and related piperidine-based compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Therapeutic/Research Application
2-[(Tert-butylsulfanyl)methyl]piperidine HCl Tert-butylsulfanyl-methyl 223.8 Sulfur-containing, bulky alkyl Laboratory research (unspecified)
Donepezil HCl (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine HCl) Benzyl, dimethoxyindanone-methyl 415.9 Aromatic, methoxy, ketone Alzheimer’s disease (AChE inhibitor)
Paroxetine HCl (3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine HCl) Benzodioxolyloxy-methyl, fluorophenyl 374.8 (hemihydrate) Fluorophenyl, benzodioxole Depression (SSRI)
2-(3,4-Dimethoxy-benzyl)-piperidine HCl 3,4-Dimethoxybenzyl ~295.8 Methoxy, aromatic Research (structural analog)
UM 485 (Opioid-related spirocyclic derivative) Spirocyclic tetrahydroisoquinoline-cyano-diphenylpropyl Not reported Spirocyclic, cyano, diphenyl Opioid receptor studies
Key Observations:
  • Tert-butylsulfanyl Group : Unique to the target compound, this group enhances lipophilicity compared to aromatic substituents (e.g., donepezil’s benzyl or paroxetine’s fluorophenyl). This may reduce aqueous solubility but improve membrane permeability .
  • Aromatic vs.

Pharmacological and Mechanistic Insights

  • Acetylcholinesterase (AChE) Inhibitors: Donepezil’s dimethoxyindanone and benzyl groups are critical for AChE inhibition, as shown in SAR studies by Sugimoto et al. (1995).
  • Serotonin Reuptake Inhibition: Paroxetine’s fluorophenyl and benzodioxole groups are essential for serotonin transporter (SERT) affinity. The target compound’s non-aromatic substituents likely preclude similar activity .

Biological Activity

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H21NS·HCl and a molecular weight of 223.81 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of piperidine with tert-butylthiol, often utilizing specific catalysts under controlled conditions to ensure high purity. The tert-butylsulfanyl group is significant for its biological activity, influencing the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that may modulate enzyme activity, interact with cellular receptors, or alter cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing potential as an antibacterial agent. For instance, studies on related piperidine derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting a promising avenue for further exploration in treating resistant strains .

Anticancer Properties

In vitro studies have also explored the anticancer potential of this compound. Analogues have shown cytotoxic effects on cancer cell lines, indicating that modifications in the piperidine structure can enhance or diminish these effects. The mechanism often involves apoptosis induction in cancer cells, which is a critical pathway for anticancer therapies.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against M. tuberculosis strains, indicating potential as a therapeutic agent .
Study 2Anticancer ActivityShowed cytotoxic effects on various cancer cell lines through apoptosis mechanisms.
Study 3Enzyme InteractionInvestigated interactions with specific enzymes, revealing modulation of metabolic pathways crucial for cell survival.

Comparative Analysis

When compared to similar compounds such as 2-[(Methylsulfanyl)methyl]piperidine hydrochloride and 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride, the unique tert-butyl group in this compound appears to enhance its stability and bioactivity. This structural difference significantly influences its pharmacological profile and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride with high purity?

  • Methodology : Synthesis typically involves reacting piperidine derivatives with tert-butylsulfanyl chloride in dichloromethane, using triethylamine as a base. Purification via recrystallization or chromatography (e.g., silica gel column) is critical to achieving >95% purity. Monitor reaction progress using TLC or HPLC .
  • Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups. Ensure proper ventilation and personal protective equipment (PPE) due to volatile solvents and potential irritants .

Q. How should researchers handle stability challenges during storage?

  • Stability Protocol : Store under inert gas at -20°C in amber vials to prevent degradation from light or moisture. Avoid contact with strong oxidizers (e.g., peroxides), as sulfanyl groups are prone to oxidation .
  • Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Characterization : Use 1^1H/13^13C NMR to confirm the piperidine ring and tert-butylsulfanyl moiety. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z ~250). IR spectroscopy identifies S-C and C-N stretches .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?

  • Approach : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Pair with machine learning to predict optimal solvent/base combinations, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s method integrates computational screening (e.g., solvent polarity effects) with microreactor trials to enhance yield by 20–30% .

Q. What strategies resolve contradictions in reported biological activities of piperidine-sulfanyl derivatives?

  • Data Analysis : Perform meta-analyses of existing studies to identify variables (e.g., assay type, cell lines). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .
  • Mechanistic Studies : Use molecular docking to compare binding affinities across isoforms (e.g., CYP450 enzymes) and clarify structure-activity relationships .

Q. How can researchers address gaps in toxicological and ecotoxicological data?

  • In Vitro Models : Screen acute toxicity using zebrafish embryos (OECD TG 236) or mammalian cell lines (e.g., HepG2 for hepatotoxicity).
  • Environmental Impact : Assess biodegradability via OECD 301F (manometric respirometry) and bioaccumulation potential using logP calculations .

Q. What factorial design approaches improve yield in multi-step syntheses?

  • Experimental Design : Apply a 2k^k factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, varying reaction temperature (25–60°C) and solvent (CH₂Cl₂ vs. THF) can identify synergistic effects on yield .
  • Statistical Analysis : Use ANOVA to determine significant factors and optimize conditions via response surface methodology (RSM) .

Methodological Resources

  • Safety Protocols : Refer to KISHIDA’s SDS for hazard mitigation (e.g., spill management with vermiculite) and MARPOL Annex III for environmental compliance .
  • Data Repositories : Utilize PubChem for structural validation and NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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